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Compound of Interest

Compound Name: 3-Hydroxy-5-nitrobenzamide

Cat. No.: B15239058 Get Quote

For Immediate Release

This technical guide provides a detailed analysis of the expected spectroscopic data for 3-
Hydroxy-5-nitrobenzamide, a compound of interest for researchers, scientists, and

professionals in drug development. Due to the limited availability of published experimental

spectra for this specific molecule, this document presents a combination of predicted data

based on established spectroscopic principles and experimental data for the closely related

compound, 3-nitrobenzamide, to serve as a valuable reference.

Predicted Spectroscopic Data for 3-Hydroxy-5-
nitrobenzamide
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 3-Hydroxy-5-nitrobenzamide. These predictions

are derived from computational models and an analysis of the compound's functional groups

and structure.

Predicted ¹H NMR Data
Solvent: DMSO-d₆
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Chemical Shift
(ppm)

Multiplicity Number of Protons Assignment

~10.5 Singlet 1H Ar-OH

~8.5 Singlet 1H Ar-H

~8.2 Singlet (broad) 1H -CONH₂

~8.0 Singlet 1H Ar-H

~7.8 Singlet (broad) 1H -CONH₂

~7.7 Singlet 1H Ar-H

Predicted ¹³C NMR Data
Solvent: DMSO-d₆

Chemical Shift (ppm) Assignment

~166 C=O (Amide)

~158 C-OH

~148 C-NO₂

~136 C-CONH₂

~125 Ar-CH

~118 Ar-CH

~115 Ar-CH

Predicted IR Data
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Wavenumber (cm⁻¹) Functional Group

3450-3300 N-H stretch (amide)

3300-2500 O-H stretch (phenol, broad)

1680-1640 C=O stretch (amide I)

1620-1580 N-H bend (amide II)

1550-1490 N-O asymmetric stretch (nitro)

1350-1300 N-O symmetric stretch (nitro)

1300-1200 C-O stretch (phenol)

Predicted Mass Spectrometry Data
m/z Interpretation

182.04 [M]⁺ (Molecular Ion)

166.04 [M-NH₂]⁺

136.03 [M-NO₂]⁺

121.03 [M-CONH₂-OH]⁺

108.04 [M-NO₂-CO]⁺

Experimental Spectroscopic Data for 3-
Nitrobenzamide
As a structural analog, the experimental data for 3-nitrobenzamide provides a useful

comparison.

¹H and ¹³C NMR Data for 3-Nitrobenzamide
Instrument: Varian CFT-20
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¹H NMR (DMSO-d₆) δ (ppm) ¹³C NMR (DMSO-d₆) δ (ppm)

8.68 (t, 1H) 165.8

8.42 (dd, 1H) 148.1

8.28 (d, 1H) 135.5

8.20 (br s, 1H) 130.5

7.78 (t, 1H) 126.3

7.65 (br s, 1H) 122.1

Note: Specific peak assignments for ¹³C NMR were not available in the searched literature.

IR and Mass Spectrometry Data for 3-Nitrobenzamide
IR (KBr, cm⁻¹) Mass Spectrum (m/z)

3420, 3200, 1670, 1620, 1530, 1350 166 (M⁺), 150, 120, 104, 92, 76

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key

parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to

achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans
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and a longer acquisition time are typically required due to the lower natural abundance of

¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr)

powder and press into a thin, transparent pellet.

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated

Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A

background spectrum of the empty sample compartment or the clean ATR crystal should be

recorded and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a suitable method, such as direct infusion or after separation by gas or liquid

chromatography.

Ionization: Employ an appropriate ionization technique. Electron Ionization (EI) is common

for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) is a softer

technique that often preserves the molecular ion.

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions

based on their mass-to-charge ratio (m/z).
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Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the molecule.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic identification and

characterization of a novel chemical entity like 3-Hydroxy-5-nitrobenzamide.

Compound Synthesis & Purification

Spectroscopic Analysis

Data Analysis & Structure Elucidation

Synthesis of 3-Hydroxy-5-nitrobenzamide

Purification (e.g., Recrystallization, Chromatography)

NMR Spectroscopy (¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Analyze Chemical Shifts, Splitting Patterns, and Integration Identify Functional Group Frequencies Determine Molecular Weight and Fragmentation

Combine all data to confirm the structure of 3-Hydroxy-5-nitrobenzamide

Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic characterization of 3-Hydroxy-5-
nitrobenzamide.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Hydroxy-5-nitrobenzamide: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15239058#spectroscopic-data-for-3-hydroxy-5-
nitrobenzamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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